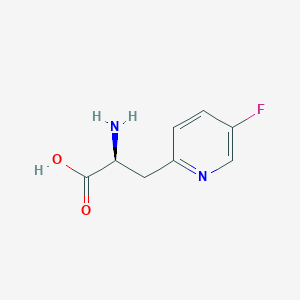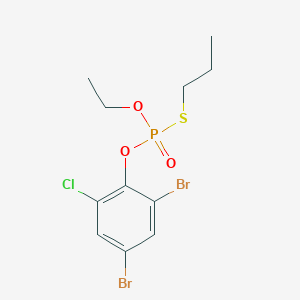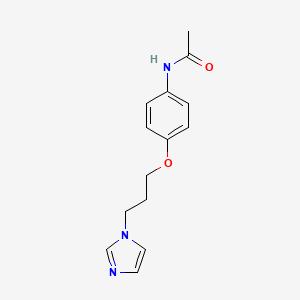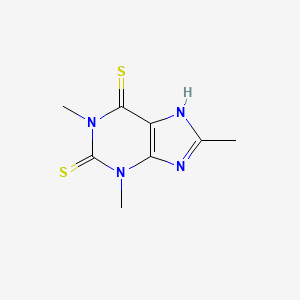
6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole typically involves the following steps:
Sulfonation: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Cyclization Conditions: Acidic or basic conditions, often with the use of catalysts.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Cyclized Products: Formed through cyclization reactions, leading to more complex heterocyclic compounds.
Scientific Research Applications
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents, particularly those with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with nucleic acids and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-1H-benzo[d]imidazole: Lacks the methylsulfonyl group, which may result in different biological activity and chemical reactivity.
6-(Methylsulfonyl)-4-nitro-1H-benzo[d]imidazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
2-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole: Lacks the nitro group, which can significantly alter its redox properties and biological activity.
Uniqueness
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and other applications in scientific research.
Properties
CAS No. |
91224-49-6 |
|---|---|
Molecular Formula |
C9H9N3O4S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
2-methyl-6-methylsulfonyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O4S/c1-5-10-7-3-6(17(2,15)16)4-8(12(13)14)9(7)11-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
FJAMBSRKFPYAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




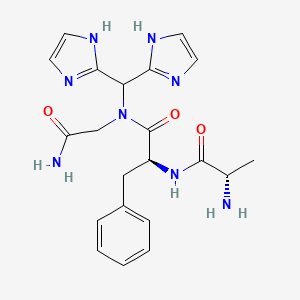




![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
